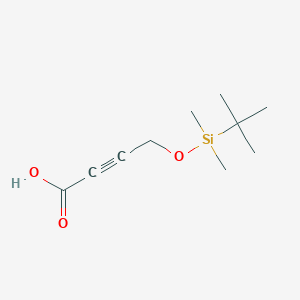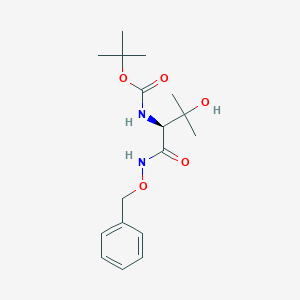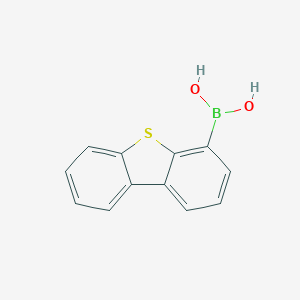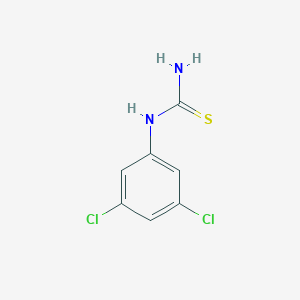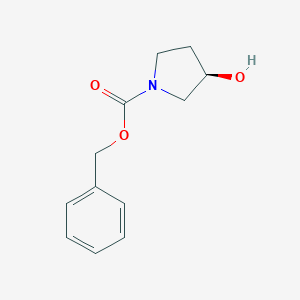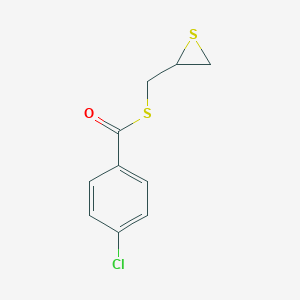
S-(thiiran-2-ylmethyl) 4-chlorobenzenecarbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester: is an organic compound with the molecular formula C10H9ClOS2 It is a derivative of benzenecarbothioic acid and is characterized by the presence of a chlorine atom at the para position and an epithiopropyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester typically involves the esterification of p-chlorothiobenzoic acid with 2,3-epithiopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or thioethers.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, alkoxides; reactions often conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Amino derivatives, alkoxy derivatives
Aplicaciones Científicas De Investigación
Chemistry: p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing heterocycles and other complex molecules.
Biology: In biological research, this compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions involving sulfur-containing functional groups.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents with anti-inflammatory or antimicrobial properties.
Industry: In industrial applications, p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester is used in the production of specialty chemicals, including agrochemicals and materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester exerts its effects involves the interaction of its sulfur-containing functional groups with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity. The compound’s ability to undergo redox reactions also plays a role in its biological activity, influencing cellular redox states and signaling pathways.
Comparación Con Compuestos Similares
- p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester
- p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester
- p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester
Uniqueness: Compared to other similar compounds, p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester is unique due to the presence of both a chlorine atom and an epithiopropyl ester group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
109963-13-5 |
|---|---|
Fórmula molecular |
C10H9ClOS2 |
Peso molecular |
244.8 g/mol |
Nombre IUPAC |
S-(thiiran-2-ylmethyl) 4-chlorobenzenecarbothioate |
InChI |
InChI=1S/C10H9ClOS2/c11-8-3-1-7(2-4-8)10(12)14-6-9-5-13-9/h1-4,9H,5-6H2 |
Clave InChI |
SZLZSEGHHKJSBT-UHFFFAOYSA-N |
SMILES |
C1C(S1)CSC(=O)C2=CC=C(C=C2)Cl |
SMILES canónico |
C1C(S1)CSC(=O)C2=CC=C(C=C2)Cl |
Sinónimos |
p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


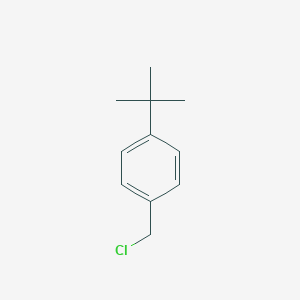
![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B24752.png)
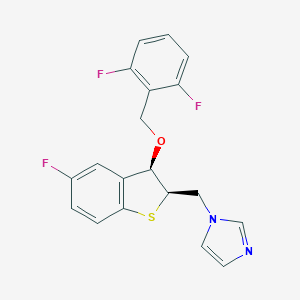
![[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate](/img/structure/B24755.png)
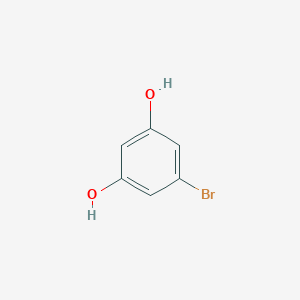


![(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal](/img/structure/B24760.png)
